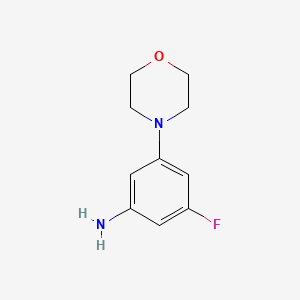

3-Fluoro-5-(morpholin-4-yl)aniline

Vue d'ensemble

Description

3-Fluoro-5-(morpholin-4-yl)aniline is a synthetic organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . It features a fluorinated aniline linked to a morpholine ring, which is a heterocycle containing both amine and ether groups. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(morpholin-4-yl)aniline typically involves the introduction of a fluorine atom and a morpholine ring onto an aniline derivative. One common method involves the reaction of 3-fluoroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Reduction Reactions

The primary amine group in 3-Fluoro-5-(morpholin-4-yl)aniline participates in hydrogenation and catalytic reductions. A key example involves the nitro-to-amine reduction during synthesis:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitro reduction | H₂ (30 psi), Pd/C (10%), THF/MeOH, 25–35°C | Ammonium formate | 3-Fluoro-5-morpholinoaniline | 88% |

This reaction is critical in synthesizing intermediates for pharmaceuticals like linezolid derivatives .

Substitution Reactions

The fluorine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under basic or acidic conditions:

Halogen Exchange

Fluorine can be replaced by chlorine or bromine using halogenation agents like N-chlorosuccinimide (NCS) or PCl₅ .

Oxidation Reactions

The aniline group undergoes oxidation to form quinone-like structures under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C | 3-Fluoro-5-morpholinoquinone | Electrochemical studies |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | RT, 12 hr | N-Oxide derivatives | Antimicrobial agents |

Schiff Base Formation

The primary amine reacts with aldehydes to form imines, enabling applications in bioactive molecule synthesis:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C | Biaryl derivatives | 72% |

| Buchwald-Hartwig | Xantphos, Pd₂(dba)₃ | Toluene, 100°C | N-Aryl morpholines | 68% |

Acetylation and Sulfonation

The amine group reacts with acylating/sulfonating agents:

| Reaction | Reagent | Conditions | Product | Use |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | RT, 3 hr | N-Acetyl derivative | Drug intermediates |

| Sulfonation | Sulfonyl chlorides | DCM, 0°C | Sulfonamides | Kinase inhibitors |

Photocatalytic Reactions

Recent studies highlight iridium-catalyzed sulfonylation under visible light:

| Substrate | Conditions | Product | Efficiency |

|---|---|---|---|

| Sodium methanesulfinate | Blue LEDs, MeCN/H₂O | Sulfone derivatives | 67% yield |

Key Reaction Pathways Table

| Pathway | Key Step | Application |

|---|---|---|

| Nitro reduction | H₂/Pd-C → Amine | Antibacterial agents |

| NAS (Fluorine substitution) | Morpholine addition | OLED materials |

| Schiff base formation | Aldehyde condensation | Anticancer probes |

| Cross-coupling | Pd-catalyzed aryl linkage | Kinase inhibitors |

Applications De Recherche Scientifique

3-Fluoro-5-(morpholin-4-yl)aniline is a fluorinated aromatic compound with the chemical formula C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol. It features a morpholine ring with a fluorine atom at the 3-position and a morpholine moiety at the 5-position of the aniline structure.

Applications in Scientific Research

This compound is a versatile compound with applications spanning medicinal chemistry, materials science, and biological research. Its unique structure and properties make it a valuable building block for synthesizing various bioactive molecules and materials.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in synthesizing pharmaceutical compounds, particularly those with antimicrobial and anticancer properties. Its mechanism of action often involves interacting with specific molecular targets, such as inhibiting the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis, thereby preventing bacterial growth.

Materials Science

The compound is also utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials. The presence of the fluorine atom can be applied to tune the emission wavelength of carbon nanodots .

Biological Research

It serves as a building block for synthesizing bioactive molecules and probes for studying biological pathways. Studies have shown that derivatives of this compound can significantly inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. Research has demonstrated its effectiveness in reducing biofilm formation for Candida tropicalis (up to 90%) and Enterococcus faecalis and Staphylococcus aureus (between 75–83%).

Chemical Reactions

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions, often involving nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition prevents bacterial growth by blocking the formation of folic acid . Additionally, the compound may interact with other enzymes and receptors, depending on its specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoro-4-morpholinoaniline: Similar structure but with the morpholine ring attached at a different position on the aniline ring.

4-Fluoro-3-morpholinoaniline: Another isomer with the fluorine and morpholine groups in different positions.

Uniqueness

3-Fluoro-5-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups makes it suitable for specific applications in medicinal chemistry and materials science .

Activité Biologique

3-Fluoro-5-(morpholin-4-yl)aniline is a fluorinated aromatic compound notable for its potential biological activity. Its chemical formula is C₁₀H₁₃FN₂O, with a molecular weight of 196.22 g/mol. This compound features a morpholine ring and is characterized by the presence of a fluorine atom at the 3-position and a morpholine moiety at the 5-position of the aniline structure. It appears as an off-white to pale beige powder with a melting point ranging from 121 °C to 123 °C.

Biological Activity

The biological activity of this compound and its derivatives has been the subject of various studies, showcasing promising antimicrobial properties and potential applications in drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 6.25 to 25.0 µg/mL against various pathogens, including both Gram-positive and Gram-negative bacteria . Some Schiff bases derived from this compound have demonstrated superior biofilm inhibition compared to established antibiotics like linezolid, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Minimum Inhibitory Concentration (µg/mL) | Activity Description |

|---|---|---|

| Derivative A | 6.25 | Strong antibacterial activity |

| Derivative B | 12.5 | Moderate antibacterial activity |

| Schiff Base C | 25.0 | Effective against biofilm formation |

The precise mechanism of action for this compound remains under investigation; however, it is believed to involve interactions with various biological targets, including enzymes and receptors critical for microbial survival. The presence of the fluorine atom enhances reactivity towards nucleophilic reagents, which may contribute to its biological effects.

Case Studies

Several studies have explored the biological activities associated with this compound:

- Antibacterial Studies : A study evaluated the effectiveness of various derivatives against multiple bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : Another research effort focused on the biofilm-forming capabilities of certain bacterial strains. Derivatives of this compound showed up to 90% reduction in biofilm formation for Candida tropicalis and between 75–83% for Enterococcus faecalis and Staphylococcus aureus .

- Molecular Docking Studies : Molecular docking simulations have been performed to assess binding affinities with various targets, revealing promising interactions that suggest its potential role in drug development.

Pharmacokinetics and Safety

As a research chemical, the pharmacokinetic profile of this compound is still being elucidated. Preliminary findings suggest variability in bioavailability and metabolic stability, which are critical factors influencing its therapeutic potential. Toxicological studies indicate that while lower doses may exhibit minimal toxicity, higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity.

Propriétés

IUPAC Name |

3-fluoro-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZBEJAQBUHDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258864-18-5 | |

| Record name | 3-fluoro-5-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.